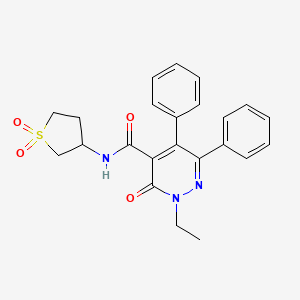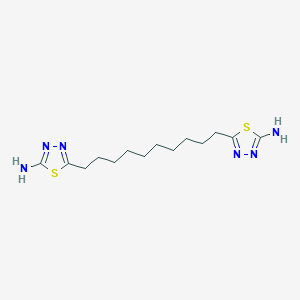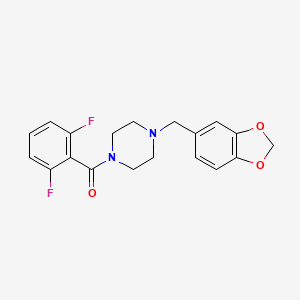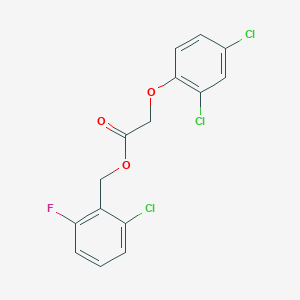
2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinate
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinate, also known as BOC-glycylglycinate, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of glycylglycine, which is a dipeptide that plays an important role in the human body. BOC-glycylglycinate has been studied for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinateycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to interact with proteins involved in inflammation, cell proliferation, and apoptosis, among other processes.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinateycinate has been shown to have various biochemical and physiological effects, including the inhibition of the activity of certain enzymes, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, and it has been studied for its potential use in treating various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinateycinate in lab experiments is its versatility, as it can be used in a variety of applications, including enzymatic assays, peptide synthesis, and protein-protein interaction studies. Another advantage is its relatively low cost and availability. However, a limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in certain cells at high concentrations.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinateycinate. One area of interest is its potential use as a therapeutic agent for various diseases and conditions, such as cancer, inflammation, and oxidative stress. Another area of interest is its use in developing new diagnostic tools and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds and proteins.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl N-(4-chlorobenzoyl)glycylglycinateycinate has been used in various scientific research applications, including as a substrate for enzymatic assays, as a building block for peptide synthesis, and as a tool for investigating protein-protein interactions. This compound has also been studied for its potential therapeutic applications, such as its anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O5/c20-14-5-1-12(2-6-14)16(24)11-28-18(26)10-22-17(25)9-23-19(27)13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDGUBWYXKDBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4716636.png)
![5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)
![2-[1-(4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4716653.png)
![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)
![1-ethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716677.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4716680.png)




![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)